

Enzymatic Synthesis of 19-Methyltricosanoyl-CoA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 19-Methyltricosanoyl-CoA

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and a detailed protocol for the enzymatic synthesis of the **19-methyltricosanoyl-CoA** standard. This non-commercially available, long-chain branched acyl-CoA is a crucial tool for various research applications, including the study of lipid metabolism, enzyme kinetics, and as a standard for mass spectrometry-based analyses. This document outlines a two-stage process: the chemical synthesis of the precursor fatty acid, 19-methyltricosanoic acid, followed by its enzymatic conversion to the corresponding Coenzyme A (CoA) thioester.

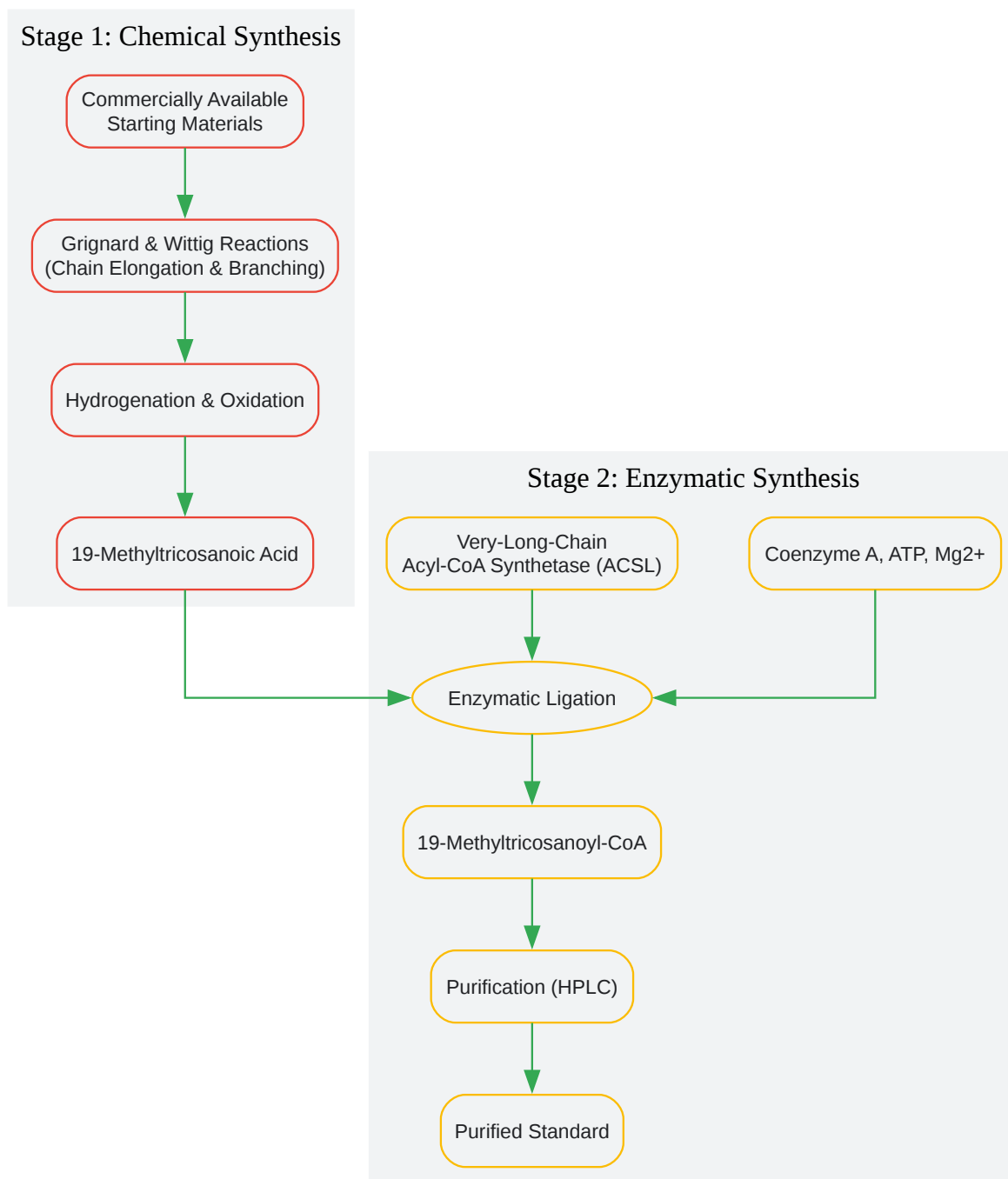
Introduction to Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) and their CoA esters are important molecules in biological systems, particularly in bacteria where they are major components of membrane lipids. In mammals, the metabolism of BCFAs is less common but plays a role in certain physiological and pathological conditions. The synthesis of BCFAs often involves the utilization of alternative starter units to acetyl-CoA or the incorporation of methylmalonyl-CoA instead of malonyl-CoA by fatty acid synthase (FASN).^{[1][2][3]} The activation of these fatty acids to their CoA esters is catalyzed by acyl-CoA synthetases, a family of enzymes with varying substrate specificities.

Overall Synthesis Strategy

The synthesis of **19-methyltricosanoyl-CoA** is approached in two distinct stages, as illustrated in the workflow diagram below. The initial phase involves the chemical synthesis of the C24

branched-chain fatty acid, 19-methyltricosanoic acid, which is not readily available commercially. The second stage employs an enzymatic approach to ligate Coenzyme A to the synthesized fatty acid, utilizing a very-long-chain acyl-CoA synthetase (ACSL).



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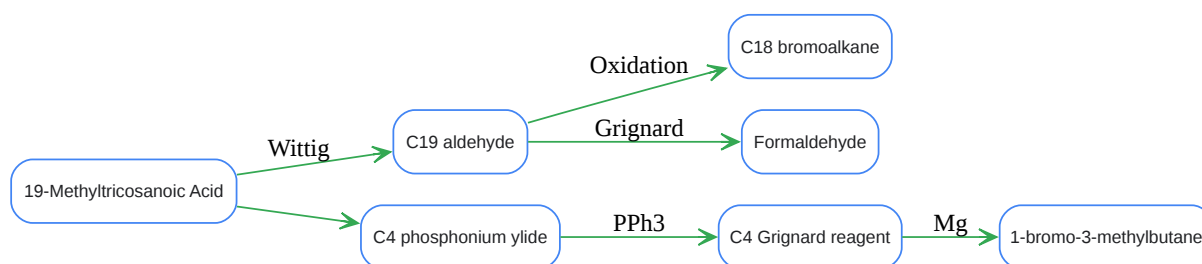
Caption: Overall workflow for the synthesis of **19-Methyltricosanoyl-CoA**.

Stage 1: Chemical Synthesis of 19-Methyltricosanoic Acid

As 19-methyltricosanoic acid is not commercially available, a multi-step chemical synthesis is required. The following is a proposed synthetic route based on established organic chemistry principles, such as Grignard reactions for C-C bond formation and Wittig reactions for chain elongation.^{[4][5][6][7]}

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of 19-methyltricosanoic acid is outlined below. The target molecule can be disconnected into smaller, more readily available fragments.



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Caption: Retrosynthetic analysis of 19-methyltricosanoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical sequence of reactions. Researchers should adapt and optimize the conditions based on laboratory experience and literature precedents for similar long-chain fatty acid syntheses.

Step 1: Synthesis of 2-Methyl-1-nonadecanol

- Prepare a Grignard reagent from 1-bromo-octadecane and magnesium turnings in anhydrous diethyl ether.

- React the Grignard reagent with isovaleraldehyde (3-methylbutanal) in a dropwise manner at 0°C.
- Quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting secondary alcohol, 2-methyl-1-nonadecanol, by column chromatography on silica gel.

Step 2: Synthesis of 1-Bromo-2-methylnonadecane

- Treat the purified 2-methyl-1-nonadecanol with phosphorus tribromide (PBr_3) in a suitable solvent like dichloromethane at 0°C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Carefully quench the reaction with ice-water and extract the product with dichloromethane.
- Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the resulting 1-bromo-2-methylnonadecane by column chromatography.

Step 3: Synthesis of (2-Methylnonadecyl)triphenylphosphonium Bromide

- Reflux a solution of 1-bromo-2-methylnonadecane and triphenylphosphine in a suitable solvent like toluene or acetonitrile for 24-48 hours.
- Cool the reaction mixture to room temperature to allow the phosphonium salt to precipitate.
- Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 4: Wittig Reaction and Hydrogenation

- Prepare the ylide by treating the phosphonium salt with a strong base such as n-butyllithium in anhydrous THF at -78°C.

- Add a solution of a suitable four-carbon aldehyde ester, such as methyl 4-oxobutanoate, to the ylide solution and allow the reaction to warm to room temperature.
- Quench the reaction with water and extract the product with ethyl acetate.
- Purify the resulting unsaturated ester by column chromatography.
- Hydrogenate the double bond using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Step 5: Hydrolysis to 19-Methyltricosanoic Acid

- Hydrolyze the saturated methyl ester using a solution of potassium hydroxide in methanol/water.
- Acidify the reaction mixture with hydrochloric acid to precipitate the free fatty acid.
- Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 19-methyltricosanoic acid.

Stage 2: Enzymatic Synthesis of 19-Methyltricosanoyl-CoA

The final step is the enzymatic ligation of Coenzyme A to the synthesized 19-methyltricosanoic acid. This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (ACSL). Several mammalian and microbial ACSLs exhibit broad substrate specificity and can activate fatty acids up to C24 in length.^{[2][4][8]} For this protocol, we propose the use of a recombinant human or murine Fatty Acid Transport Protein 1 (FATP1), which has demonstrated activity on C24:0 fatty acids.^[2]

Enzyme Expression and Purification

A detailed protocol for the expression and purification of recombinant ACSL is beyond the scope of this guide. However, a general procedure involves cloning the gene for the selected ACSL into an expression vector, expressing the protein in a suitable host (e.g., *E. coli* or insect cells), and purifying the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).^{[2][9][10][11]}

Enzymatic Ligation Protocol

This protocol is adapted from established methods for assaying long-chain acyl-CoA synthetase activity.^{[1][10]}

Reaction Components:

Component	Stock Concentration	Final Concentration
Tris-HCl (pH 7.5)	1 M	100 mM
ATP	100 mM	10 mM
MgCl ₂	100 mM	10 mM
Dithiothreitol (DTT)	100 mM	2 mM
Coenzyme A (Li salt)	10 mM	1 mM
19-Methyltricosanoic acid	10 mM (in ethanol)	100 μM
Triton X-100	10% (w/v)	0.1% (w/v)
Purified ACSL enzyme	1 mg/mL	1-5 μg
Nuclease-free water	-	to final volume

Procedure:

- Prepare a master mix of the reaction components (excluding the enzyme and fatty acid) in a microcentrifuge tube on ice.
- Add the ethanolic solution of 19-methyltricosanoic acid to the master mix and vortex briefly to disperse the fatty acid. The Triton X-100 will help to solubilize the long-chain fatty acid.
- Initiate the reaction by adding the purified ACSL enzyme.
- Incubate the reaction at 37°C for 1-2 hours. The optimal incubation time should be determined empirically.

- Terminate the reaction by adding an equal volume of ice-cold 2 M perchloric acid or by heat inactivation at 95°C for 5 minutes.

Purification and Quantification of 19-Methyltricosanoyl-CoA

The synthesized **19-methyltricosanoyl-CoA** can be purified from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).

HPLC Conditions (Example):

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile Phase A: 50 mM potassium phosphate buffer (pH 5.3)
- Mobile Phase B: Acetonitrile
- Gradient: A linear gradient from 10% to 90% B over 30 minutes.
- Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).

The identity of the product peak should be confirmed by mass spectrometry (LC-MS/MS). The concentration of the purified **19-methyltricosanoyl-CoA** can be determined spectrophotometrically using the extinction coefficient of the adenine moiety of CoA ($\epsilon_{260} = 16,400 \text{ M}^{-1}\text{cm}^{-1}$).

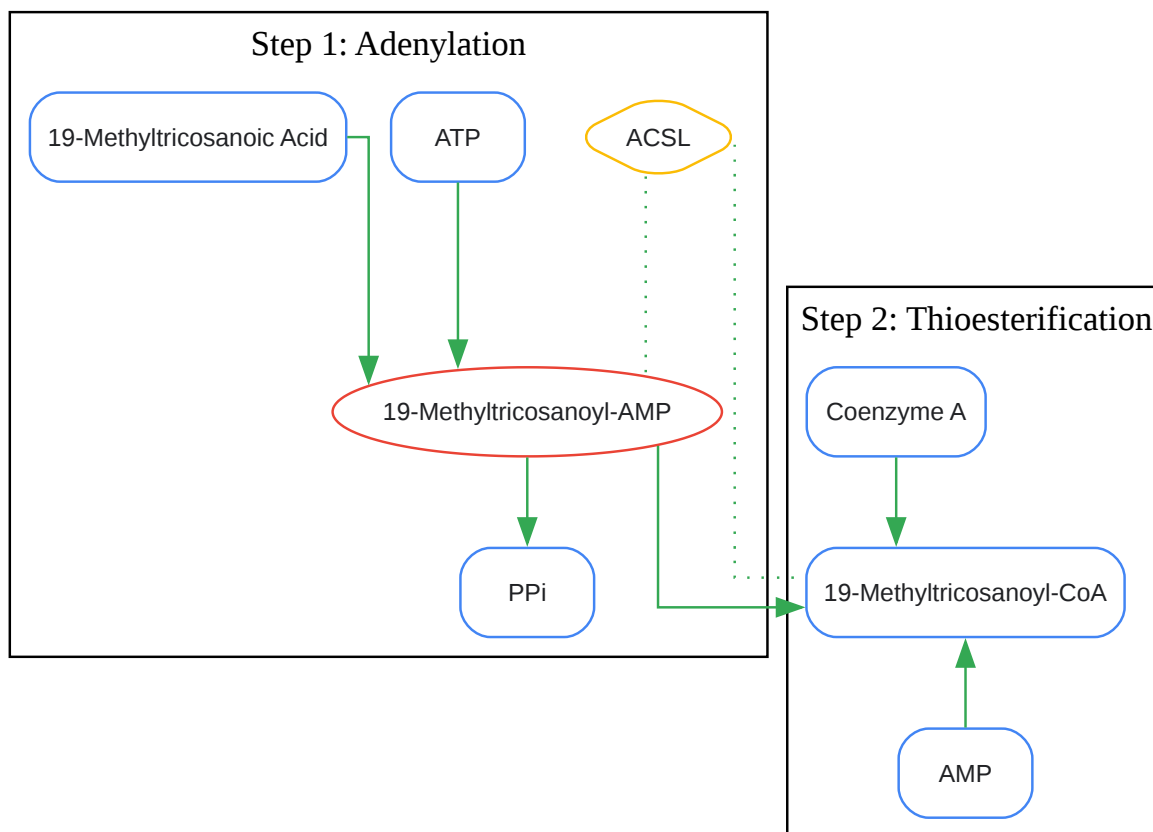
Quantitative Data Summary

The following table summarizes kinetic parameters for a relevant very-long-chain acyl-CoA synthetase, FATP1, which demonstrates its capability to activate long-chain fatty acids. While specific data for 19-methyltricosanoic acid is not available, the data for lignoceric acid (C24:0) provides a strong indication of the enzyme's suitability.

Enzyme	Substrate	K _m (μM)	V _{max} (nmol/min/mg)	Reference
Murine FATP1	Palmitic acid (C16:0)	1.2	125	[2]
Murine FATP1	Lignoceric acid (C24:0)	1.5	110	[2]
Murine FATP1	ATP	180	-	[2]
Murine FATP1	Coenzyme A	8.5	-	[2]

Signaling Pathways and Logical Relationships

The enzymatic synthesis of **19-methyltricosanoyl-CoA** follows a well-established two-step mechanism for acyl-CoA synthetases. This process is fundamental to lipid metabolism, activating fatty acids for various downstream pathways.



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Caption: Two-step reaction mechanism of Acyl-CoA Synthetase.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of the **19-methyltricosanoyl-CoA** standard. The proposed chemical synthesis route, while requiring significant expertise in organic synthesis, offers a viable path to the precursor fatty acid. The subsequent enzymatic ligation using a very-long-chain acyl-CoA synthetase is a robust and specific method for producing the final acyl-CoA standard. The detailed protocols and supporting information herein should empower researchers to produce this valuable tool for advancing studies in lipid metabolism and related fields.

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